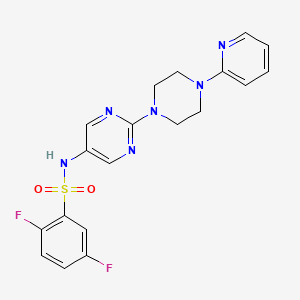

2,5-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N6O2S/c20-14-4-5-16(21)17(11-14)30(28,29)25-15-12-23-19(24-13-15)27-9-7-26(8-10-27)18-3-1-2-6-22-18/h1-6,11-13,25H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPGZDRGXSRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NS(=O)(=O)C4=C(C=CC(=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as fluorinated pyridines and pyrimidines. These intermediates are then subjected to nucleophilic substitution reactions, coupling reactions, and sulfonamide formation under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Biological Activity

2,5-Difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18F2N6O2S, with a molecular weight of 432.45 g/mol. The structure includes a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Case Study : A derivative of benzenesulfonamide was tested against colon carcinoma HCT-15 cells, showing remarkable cytotoxicity and potential as an anticancer agent .

Antidiabetic Potential

Another area of interest is the compound's ability to influence metabolic pathways. In a study focusing on related sulfonamide derivatives, it was found that they could stimulate adipocyte differentiation in 3T3-L1 cells, suggesting a role in managing insulin resistance and obesity .

Cardiovascular Effects

Research into the cardiovascular effects of sulfonamide derivatives revealed that certain compounds could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in treating cardiovascular diseases .

Table 1: Biological Activity Summary

Table 2: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2,5-Difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)... | C19H18F2N6O2S | Anticancer, Antidiabetic |

| N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)... | C16H18N4O2S | Insulin resistance modulation |

| 4-(2-aminoethyl)-benzenesulfonamide | C9H12N2O2S | Cardiovascular effects |

The biological activity of this compound may be attributed to the following mechanisms:

- Inhibition of Enzymatic Pathways : Sulfonamides often inhibit carbonic anhydrase or other critical enzymes involved in cancer cell metabolism.

- Receptor Modulation : The compound may interact with various receptors involved in glucose metabolism and insulin signaling pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Research indicates that 2,5-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide exhibits notable biological activity, particularly in the fields of oncology and neurology. The structural components suggest potential inhibitory effects on enzymes or receptors involved in cancer progression and neurological disorders. Specifically, compounds with similar structures have shown promise as inhibitors of tyrosine kinases and other targets related to tumor growth and metastasis.

Oncology

The compound's ability to inhibit specific signaling pathways makes it a candidate for developing anticancer therapies. Studies have demonstrated that it may interact with proteins involved in cell proliferation and survival, leading to decreased tumor growth.

Neurology

In neurological research, this compound could serve as a lead for developing treatments for neurodegenerative diseases. Its structural motifs may influence pathways related to neuroprotection or neuroinflammation.

Synthesis and Structural Modifications

The synthesis of This compound typically involves multi-step reactions that allow for modifications to enhance its biological activity. Techniques such as alkylation or acylation can be employed to alter the piperazine ring or other functional groups, potentially improving its pharmacokinetic properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound binds to various biological targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly used to elucidate its binding affinity and selectivity towards proteins relevant to disease states. These studies provide insights into how modifications in its structure could affect its pharmacological profile.

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to This compound :

- Antimicrobial Evaluation : A study evaluated new thiopyrimidine–benzenesulfonamide compounds for their antimicrobial properties, revealing promising results against specific microbial strains through minimum inhibitory concentration (MIC) assays .

- Anticancer Activity : Research has shown that derivatives containing similar structural motifs exhibit significant anticancer activity, suggesting that further optimization of these compounds could lead to effective therapeutic agents .

- ADMET Studies : In silico studies assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics have been conducted to predict the drug-likeness and safety profile of these compounds .

Q & A

Basic: What synthetic routes are available for 2,5-difluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide, and how can computational methods aid in optimizing these pathways?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach is:

Nucleophilic substitution on 2,5-difluorobenzenesulfonamide with a pyrimidin-5-amine intermediate.

Piperazine coupling via Buchwald-Hartwig amination to introduce the 4-(pyridin-2-yl)piperazine moiety.

Computational methods, such as density functional theory (DFT) for transition-state analysis or reaction path sampling, can predict energetically favorable pathways and identify optimal catalysts/solvents. For example, ICReDD’s quantum chemical reaction path search methods reduce trial-and-error experimentation by simulating intermediates and activation barriers .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-H coupling constants and sulfonamide proton shifts).

- High-resolution mass spectrometry (HR-MS) for molecular ion validation.

- Chromatography :

- Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to assess purity.

- LC-MS with ammonium acetate buffer (pH 6.5, as in ) to detect trace impurities, such as residual piperazine intermediates .

- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation.

Advanced: How can researchers resolve contradictions in biological activity data across different experimental models for this sulfonamide derivative?

Methodological Answer:

Contradictions often arise from differences in cellular permeability, off-target effects, or assay conditions. A systematic approach includes:

Dose-response validation : Compare IC₅₀ values across orthogonal assays (e.g., enzymatic vs. cell-based).

Metabolic stability profiling : Use liver microsomes or hepatocytes to rule out rapid degradation in specific models.

Target engagement studies : Employ techniques like CETSA (cellular thermal shift assay) to confirm binding in live cells.

Cross-species comparison : Test activity in human vs. murine isoforms if the target exhibits species-specific variations.

Refer to methodologies in ’s "contested territories" framework for iterative hypothesis testing and data triangulation .

Advanced: What strategies are recommended for designing experiments to elucidate the binding mode of this compound with its putative kinase targets?

Methodological Answer:

Computational docking : Use Schrödinger’s Glide or AutoDock Vina with homology models of kinases (e.g., JAK2 or Aurora kinases) to predict binding poses.

Mutagenesis studies : Introduce alanine substitutions in predicted binding pockets (e.g., ATP-binding cleft residues) to validate docking results.

Biophysical assays :

- Surface plasmon resonance (SPR) for kinetic binding analysis.

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.

Cryo-EM/X-ray co-crystallization : If crystallization fails, consider cryo-EM for low-resolution structural insights.

’s integrated computational-experimental loop can prioritize high-probability targets .

Basic: What are the key considerations in selecting appropriate solvent systems and reaction conditions for the synthesis of this compound?

Methodological Answer:

- Solvent compatibility : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide reactivity but may require rigorous drying to avoid hydrolysis.

- Temperature control : Piperazine coupling reactions often require precise heating (80–100°C) under inert gas.

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald-Hartwig steps, screened via DOE (design of experiments).

- Workup strategies : Liquid-liquid extraction with ethyl acetate/water to remove unreacted amines, followed by silica gel chromatography.

’s CRDC subclass RDF2050112 emphasizes reactor design for scalability and reproducibility .

Advanced: How can quantum chemical calculations and molecular dynamics simulations be applied to predict the metabolic stability of this compound?

Methodological Answer:

Metabolic site prediction : Use DFT to calculate Fukui indices for electrophilic centers prone to cytochrome P450 oxidation.

MD simulations : Simulate liver microsome environments (e.g., lipid bilayer permeability) to estimate half-life.

ADMET profiling : Combine QSAR models with in silico CYP450 inhibition assays.

Experimental validation : Compare computational predictions with in vitro metabolite ID via LC-MSⁿ.

ICReDD’s feedback loop (computational → experimental → computational) in ensures iterative refinement of stability predictions .

Basic: What are the critical steps for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

- Standardized protocols : Document reaction parameters (e.g., stoichiometry, degassing cycles) in detail.

- Intermediate characterization : Validate each synthetic step with NMR and HPLC (e.g., ’s impurity profiling for piperazine derivatives) .

- Batch consistency : Use calibrated equipment for temperature/pH control and implement QC checks via LC-MS.

Advanced: How can researchers address low yields in the final sulfonamide coupling step?

Methodological Answer:

Mechanistic investigation : Use in situ IR spectroscopy to monitor sulfonamide activation (e.g., formation of sulfonyl chloride intermediates).

Solvent screening : Test alternatives like THF or dichloromethane for improved solubility.

Additive optimization : Introduce DMAP (4-dimethylaminopyridine) to catalyze the coupling.

Scale-down DOE : Employ microreactors (’s RDF2050104) to rapidly test 10–20 conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.